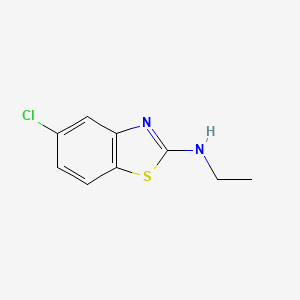

5-chloro-N-ethyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-ethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H9ClN2S and a molecular weight of 212.7 . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 5-chloro-N-ethyl-1,3-benzothiazol-2-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 5-chloro-N-ethyl-1,3-benzothiazol-2-amine consists of a benzothiazole ring substituted with a chlorine atom at the 5th position and an ethylamine group at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-N-ethyl-1,3-benzothiazol-2-amine are not detailed in the search results, benzothiazole derivatives are known to undergo various chemical reactions .Physical And Chemical Properties Analysis

5-chloro-N-ethyl-1,3-benzothiazol-2-amine is a solid at room temperature . It has a predicted melting point of 119.07°C and a predicted boiling point of approximately 318.5°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.70 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Medicinal Chemistry

5-chloro-N-ethyl-1,3-benzothiazol-2-amine serves as a precursor or intermediate in the synthesis of various chemical compounds with potential biological activities. For instance, it is involved in the preparation of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, showcasing its utility in developing agents against schistosomiasis intermediate hosts (El-bayouki & Basyouni, 1988). Similarly, its derivatives, such as N-substituted-3-chloro-2-azetidinones, have been synthesized and evaluated for their antimicrobial activity, indicating its role in the development of new antibacterial agents (Chavan & Pai, 2007).

Antitumor Activity

Research has also explored the antitumor potential of benzothiazole derivatives. Studies on 2-(4-acylaminophenyl)benzothiazoles have investigated the role of acetylation in enhancing the antitumor activities of the parent amines, suggesting the importance of structural modifications in optimizing therapeutic effects (Chua et al., 1999). This highlights the significance of 5-chloro-N-ethyl-1,3-benzothiazol-2-amine and its derivatives in medicinal chemistry, particularly in designing compounds with potential anticancer properties.

Fluorescent and Colorimetric Probes

The chemical structure of benzothiazole derivatives lends itself to the development of fluorescent and colorimetric probes. A study demonstrated the synthesis of a highly water-soluble fluorescent and colorimetric pH probe utilizing a benzothiazole moiety, showcasing the applicability of such compounds in biological and chemical sensing technologies (Diana et al., 2020).

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal activities of benzothiazole derivatives have been a subject of investigation, with some studies reporting the synthesis of novel compounds exhibiting significant activity against various bacterial and fungal strains. This underlines the potential of 5-chloro-N-ethyl-1,3-benzothiazol-2-amine in contributing to the development of new antimicrobial agents (Patel et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-N-ethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-2-11-9-12-7-5-6(10)3-4-8(7)13-9/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWENKNLXLIFVIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(S1)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2873883.png)

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)

![[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol](/img/structure/B2873892.png)

![[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2873893.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)